molecular formula C20H28F3N3O2 B7123997 1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea

1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea

Cat. No.: B7123997
M. Wt: 399.4 g/mol
InChI Key: KXKMQQVGKABAGE-UHFFFAOYSA-N
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Description

1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a dimethyloxolane ring, a trifluorophenyl group, and a pyrrolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethyloxolane Ring: This step involves the reaction of a suitable diol with an acid catalyst to form the dimethyloxolane ring.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the dimethyloxolane, trifluorophenyl, and pyrrolidine intermediates using a urea-forming reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the trifluorophenyl and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-difluorophenyl)pyrrolidin-3-yl]urea: Similar structure but with a difluorophenyl group.

    1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trichlorophenyl)pyrrolidin-3-yl]urea: Similar structure but with a trichlorophenyl group.

Uniqueness

The uniqueness of 1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea lies in its trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

1-[(2,2-dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F3N3O2/c1-4-26-7-5-16(18(26)12-9-14(21)17(23)15(22)10-12)25-19(27)24-11-13-6-8-28-20(13,2)3/h9-10,13,16,18H,4-8,11H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKMQQVGKABAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1C2=CC(=C(C(=C2)F)F)F)NC(=O)NCC3CCOC3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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